![molecular formula C11H12N2O2 B3096062 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 126959-38-4](/img/structure/B3096062.png)

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Overview

Description

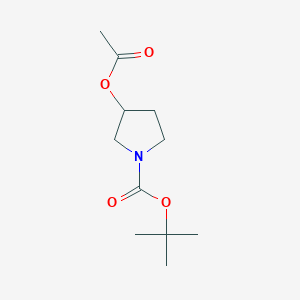

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Another study reported the oxidative [3+2]cycloaddition of alkynylphosphonates with heterocyclic N-imines .Molecular Structure Analysis

The molecular structure of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be analyzed using X-ray structural analysis . The frontier molecular orbitals (HOMO and LUMO) were also analyzed .Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For example, a study reported the reactions at the 3-position of pyrazolo [1, 5-α]pyridine are governed by the electron-donating effect and the weak basicity of bridge-head nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be analyzed using various methods. For instance, the molecular weight of this compound is 204.22 g/mol.Scientific Research Applications

Antibacterial Activity

One of the significant applications of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is in the field of antibacterial research. Some compounds synthesized using this chemical have shown antibacterial activity against Staphylococcus aureus .

Ligand-free Pd-catalysed Decarboxylative Arylation

This compound has been used in a ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo [1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides . This method has been developed to facilitate the synthesis of complex molecules for various research applications.

Anti-Tuberculosis (TB) Compounds

The structure of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid has been utilized in the development of anti-TB compounds. The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been critically reviewed over the last decade .

Versatile Compound for Innovative Research

This compound is considered a versatile compound for innovative research due to its unique blend of chemical properties .

Experimental / Research Use

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is offered for experimental / research use . It provides researchers with a reliable compound to explore new applications and conduct innovative experiments.

Chemical Compound with Unique Formula

This compound has a unique formula of C11H10N2O2. Its unique structure and properties make it a valuable resource in various scientific research applications.

Mechanism of Action

Target of Action

Related compounds such as pyrazolo[1,5-a]pyridines have been shown to interact with various enzymes and receptors .

Mode of Action

Reactions at the 3-position of pyrazolo[1,5-a]pyridine are governed by the electron-donating effect and the weak basicity of bridge-head nitrogen . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds such as pyridine-2-carboxylic acid are involved in the enzymatic oxidation of 3-hydroxyanthranilic acid . This suggests that 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid might influence similar pathways.

Pharmacokinetics

Its molecular weight of 20422 g/mol suggests that it might have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Related compounds have been shown to possess a wide range of neuroprotective, immunological, and anti-proliferative effects , suggesting that 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid might have similar effects.

Future Directions

properties

IUPAC Name |

2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15)8-5-3-4-6-13(8)12-10/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHPPVGWWBCWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/structure/B3095984.png)

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3096003.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)